molecular formula C24H22N2O5 B6097664 N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide

N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide

Cat. No. B6097664
M. Wt: 418.4 g/mol
InChI Key: AOFHSWKYBHGQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide, also known as DMTCP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide works by inhibiting the activity of tubulin, which is a protein involved in cell division and growth. By inhibiting tubulin, this compound prevents the formation of microtubules, which are essential for cell division and growth. This leads to the inhibition of cancer cell growth and the potential for neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, suppress angiogenesis, and inhibit the growth of cancer cells. In neurology, this compound has been found to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide in lab experiments is its potential as a drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, this compound has been found to have potential as a treatment for neurodegenerative diseases and cancer. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide. One area of focus could be on further studying its potential as a drug delivery agent for the treatment of neurodegenerative diseases and cancer. Additionally, further research could be done on its mechanism of action and potential side effects. Another potential area of research could be on developing more efficient synthesis methods for this compound to increase its availability for research purposes.
Conclusion:
This compound is a synthetic compound with potential applications in various fields, including cancer research, neurology, and pharmacology. Its mechanism of action involves inhibiting tubulin, which leads to the inhibition of cancer cell growth and potential neuroprotective effects. While this compound has several advantages for lab experiments, its complex synthesis method may limit its availability for research purposes. There are several potential future directions for research on this compound, including further studying its potential as a drug delivery agent and developing more efficient synthesis methods.

Synthesis Methods

N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. This is then reacted with N-(4-aminophenyl)acetamide in the presence of triethylamine to form this compound.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-(2,5-dimethoxybenzoyl)benzamide has been studied for its potential applications in various fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-(2,5-dimethoxybenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-15(27)25-18-8-10-19(11-9-18)26-24(29)17-6-4-16(5-7-17)23(28)21-14-20(30-2)12-13-22(21)31-3/h4-14H,1-3H3,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFHSWKYBHGQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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